2-(4-(tert-butyl)phenoxy)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide
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Overview
Description
2-(4-(tert-butyl)phenoxy)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a tert-butyl group, an isopropyl group, and a piperidine ring, making it a versatile molecule for research and industrial use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(tert-butyl)phenoxy)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide typically involves multiple steps:
Preparation of 4-(tert-butyl)phenol: : This can be achieved through the acid-catalyzed alkylation of phenol with isobutene.
Formation of the piperidine derivative: : Piperidine can be alkylated with isopropyl bromide to form 1-isopropylpiperidin-4-yl methyl chloride.
Coupling reaction: : The phenol derivative and the piperidine derivative are then coupled using acetic anhydride to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis would be scaled up, ensuring the use of appropriate catalysts and reaction conditions to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The phenol group can be oxidized to form quinones.
Reduction: : The piperidine ring can be reduced to form piperidinol derivatives.
Substitution: : The tert-butyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Nucleophiles such as hydroxide ions (OH-) can be employed.
Major Products Formed
Oxidation: : Quinones and other oxidized phenols.
Reduction: : Piperidinol derivatives.
Substitution: : Substituted phenols and piperidines.
Scientific Research Applications
Chemistry: : As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : Studying the interaction with biological macromolecules and potential use in drug discovery.
Medicine: : Investigating its pharmacological properties and potential therapeutic uses.
Industry: : Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves:
Molecular Targets: : Interaction with specific enzymes or receptors.
Pathways Involved: : Inhibition or activation of biochemical pathways relevant to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: : Similar in structure but lacks the piperidine and acetamide groups.
N-Isopropylpiperidine derivatives: : Similar piperidine structure but different substituents.
Uniqueness
2-(4-(tert-butyl)phenoxy)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide is unique due to its combination of tert-butyl, isopropyl, and piperidine groups, which can offer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O2/c1-16(2)23-12-10-17(11-13-23)14-22-20(24)15-25-19-8-6-18(7-9-19)21(3,4)5/h6-9,16-17H,10-15H2,1-5H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNFAPBATOHIEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)COC2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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